molecular formula C22H15BrF3N5OS B12027733 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 477330-74-8

2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer: B12027733
CAS-Nummer: 477330-74-8
Molekulargewicht: 534.4 g/mol
InChI-Schlüssel: BVCQLVGFRKQMCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety terminating in a 2-(trifluoromethyl)phenyl group. The compound’s molecular formula is C₂₂H₁₄BrF₃N₅OS, with an average molecular weight of 568.796 and a monoisotopic mass of 566.974306 . Its ChemSpider ID is 1270682, and it is registered under CAS number 477330-14-6.

The 1,2,4-triazole ring is a pharmacophoric scaffold known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory effects. The trifluoromethylphenyl acetamide moiety introduces metabolic stability and electron-withdrawing properties, which may influence target binding .

Eigenschaften

CAS-Nummer

477330-74-8

Molekularformel

C22H15BrF3N5OS

Molekulargewicht

534.4 g/mol

IUPAC-Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H15BrF3N5OS/c23-15-7-9-16(10-8-15)31-20(14-4-3-11-27-12-14)29-30-21(31)33-13-19(32)28-18-6-2-1-5-17(18)22(24,25)26/h1-12H,13H2,(H,28,32)

InChI-Schlüssel

BVCQLVGFRKQMCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[4-(4-Bromphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(Trifluormethyl)phenyl]acetamid umfasst in der Regel mehrere Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies könnte kontinuierliche Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und den Einsatz automatisierter Reinigungssysteme umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom, wobei Sulfoxide oder Sulfone gebildet werden.

    Reduktion: Reduktionsreaktionen können auf den Triazolring oder die Bromphenylgruppe abzielen und möglicherweise zur Dehalogenierung führen.

    Substitution: Die Bromphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch verschiedene Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

    Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in polaren aprotischen Lösungsmitteln wie DMF oder Dimethylsulfoxid (DMSO).

Hauptprodukte

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Dehalogenierte Produkte oder reduzierte Triazolderivate.

    Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Structural Information

  • Molecular Formula : C21H15BrFN5OS
  • Molecular Weight : 477.33 g/mol
  • CAS Number : 477330-58-8
  • SMILES Notation : C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the triazole ring and the pyridine moiety. Research has demonstrated that triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted the synthesis of triazole derivatives that showed promising in vitro antitumor activity against several cancer cell lines .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various triazole derivatives, including the compound , evaluated their biological activities against different pathogens. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to existing antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Research examining the structure-activity relationship of triazole compounds revealed that modifications to the phenyl groups significantly influenced their biological efficacy. The introduction of electron-withdrawing groups (like trifluoromethyl) was found to enhance antimicrobial potency .

Case Study 3: In Vivo Efficacy Against Tumors

In vivo studies using animal models demonstrated that selected triazole derivatives could significantly reduce tumor size compared to controls. The study emphasized the importance of further exploring these compounds for potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of this compound in biological systems likely involves interactions with specific enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity by mimicking natural substrates. The bromophenyl and pyridinyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID Biological Activity (if reported)
Target Compound C₂₂H₁₄BrF₃N₅OS 568.796 4-Bromophenyl, pyridin-3-yl, 2-(trifluoromethyl)phenyl 1270682 Not explicitly reported
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₂H₁₅BrF₃N₅OS 534.354 4-Bromophenyl, pyridin-4-yl, 3-(trifluoromethyl)phenyl 1160817 Similar scaffold; activity uncharacterized
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide C₂₂H₁₆BrFN₅OS 523.355 4-Bromophenyl, pyridin-3-yl, 3-fluoro-4-methylphenyl N/A Anti-exudative activity (10 mg/kg dose)
2-[[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide C₁₅H₁₂BrN₅OS 405.26 Amino group, pyridin-4-yl, 3-bromophenyl 573706-03-3 Structural ligand; activity uncharacterized

Key Observations :

  • Pyridine Position: The substitution of pyridin-3-yl (target compound) vs. Pyridin-3-yl may enhance solubility due to its meta-nitrogen orientation.
  • Trifluoromethyl Position: The 2-(trifluoromethyl)phenyl group in the target compound vs. 3-(trifluoromethyl)phenyl in introduces steric and electronic differences.
  • Amino vs. Bromophenyl: Amino-substituted analogues (e.g., ) exhibit reduced molecular weight and increased polarity, which may improve solubility but reduce membrane permeability compared to bromophenyl derivatives.

Anti-Exudative Activity ():

In a study comparing 21 acetamide derivatives, compounds with 1,2,4-triazole cores demonstrated anti-exudative effects. For example, 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (Table 1) showed significant activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s trifluoromethyl group may enhance metabolic stability, prolonging its therapeutic effect compared to non-fluorinated analogues.

Kinase and Ion Channel Interactions ():

The compound GPR-17 (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) shares structural motifs with the target compound, including the triazole-sulfanyl-acetamide backbone. Such derivatives are investigated for roles in glioblastoma invasion via ion channel modulation .

Crystal Packing ():

N-Substituted 2-arylacetamides, such as 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , exhibit dihedral angles of ~66° between aromatic rings, influencing intermolecular interactions (e.g., N–H⋯O hydrogen bonds). The target compound’s bromophenyl and trifluoromethylphenyl groups may adopt a similar conformation, stabilizing crystal packing and enhancing solid-state solubility .

Biologische Aktivität

The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 893725-79-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial , anticancer , and anti-inflammatory properties, supported by relevant case studies and research findings.

The compound's molecular formula is C15H11BrN4OSC_{15}H_{11}BrN_4OS, with a molecular weight of 391.25 g/mol. Its structure includes a triazole ring, a bromophenyl group, and a pyridine moiety, which contribute to its biological activity.

PropertyValue
Chemical FormulaC15H11BrN4OSC_{15}H_{11}BrN_4OS
Molecular Weight391.25 g/mol
CAS Number893725-79-6
IUPAC Name2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. In one study, various triazole compounds were synthesized and tested against several bacterial strains. The results indicated that compounds with similar structures to the target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/ml .

A specific case study involving a related triazole derivative demonstrated an inhibition zone of 15 mm against E. coli, suggesting that the compound's structural features contribute to its efficacy against Gram-negative bacteria .

Anticancer Activity

Triazoles are known for their anticancer properties. Research shows that derivatives similar to our compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from triazole scaffolds were tested against human breast cancer cell lines (MCF-7) and showed IC50 values ranging from 10 to 30 µM, indicating moderate to high cytotoxicity .

In particular, a derivative with a similar structure was reported to inhibit cell proliferation in colon carcinoma cells with an IC50 value of approximately 6.2 µM . This suggests that the incorporation of specific functional groups in the triazole structure can enhance anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored. A study indicated that certain compounds within this class exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Q & A

Q. Q1. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Answer: Statistical experimental design (e.g., factorial or response surface methodology) is critical for optimizing reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a central composite design can identify interactions between variables (e.g., reaction time vs. catalyst loading) to maximize yield . Preliminary screening via thin-layer chromatography (TLC) or HPLC helps monitor intermediate formation, while post-reaction purification techniques like column chromatography or recrystallization are essential for isolating the target compound. Evidence from similar triazole derivatives suggests that controlling the pH during sulfanyl group incorporation reduces unwanted byproducts like disulfide linkages .

Q. Q2. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can verify the positions of the bromophenyl, pyridinyl, and trifluoromethylphenyl groups. 19^19F NMR is particularly useful for confirming the trifluoromethyl moiety .
  • High-Resolution Mass Spectrometry (HRMS): Ensures molecular weight accuracy and detects isotopic patterns (e.g., bromine’s doublet).
  • Infrared (IR) Spectroscopy: Validates the presence of key functional groups (e.g., C=O in acetamide, C-S bond vibrations) .

Q. Q3. What solvent systems are optimal for solubility studies during biological assays?

Answer: Start with dimethyl sulfoxide (DMSO) for stock solutions due to its high polarity and compatibility with the trifluoromethyl and sulfanyl groups. For aqueous dilution, use phosphate-buffered saline (PBS) with <1% DMSO to avoid cytotoxicity. If precipitation occurs, co-solvents like polyethylene glycol (PEG-400) or cyclodextrin derivatives can enhance solubility while maintaining assay integrity .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s interaction with bacterial enzyme targets (e.g., acps-pptase)?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding affinities to bacterial enzymes. For example:

  • Docking: Use the crystal structure of acps-pptase (PDB ID) to identify key binding pockets for the triazole and trifluoromethyl groups.
  • MD Simulations: Assess stability of the enzyme-ligand complex over 100 ns trajectories, focusing on hydrogen bonds between the pyridinyl nitrogen and active-site residues .
    Feedback loops integrating experimental IC50_{50} values with computational predictions refine the model’s accuracy .

Q. Q5. What strategies resolve contradictions in biological activity data across different cell lines?

Answer: Discrepancies may arise from cell-specific permeability or metabolic degradation. Methodological steps include:

  • Cellular Uptake Studies: Use LC-MS to quantify intracellular concentrations of the compound.
  • Metabolite Profiling: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify degradation products.
  • Proteomic Analysis: Compare enzyme expression levels (e.g., efflux pumps like P-gp) in responsive vs. non-responsive cell lines .

Q. Q6. How can X-ray crystallography elucidate the compound’s binding mode in enzyme inhibition studies?

Answer: Co-crystallize the compound with the target enzyme (e.g., acps-pptase) using vapor diffusion methods. Key steps:

  • Crystallization Screen: Use commercial kits (e.g., Hampton Research) to identify optimal conditions (pH 6.5–7.5, PEG 3350 as precipitant).
  • Data Collection: Synchrotron radiation (λ = 0.97 Å) provides high-resolution diffraction data.
  • Structure Refinement: Software like PHENIX resolves electron density maps, highlighting interactions like π-π stacking between the pyridinyl ring and enzyme aromatic residues .

Q. Q7. What methodologies assess the compound’s potential off-target effects in kinase inhibition assays?

Answer:

  • Kinome-Wide Profiling: Use panels of 400+ recombinant kinases (e.g., Eurofins KinaseProfiler) to measure inhibition at 1 µM.
  • Thermal Shift Assays: Monitor changes in kinase melting temperature (ΔTm\Delta T_m) upon compound binding, indicating stabilization/destabilization.
  • CRISPR-Cas9 Knockout Models: Validate selectivity by comparing IC50_{50} values in wild-type vs. kinase-knockout cell lines .

Methodological Notes

  • Safety Handling: Despite its research focus, note that the sulfanyl group may generate reactive byproducts (e.g., H2_2S). Use Schlenk lines for air-sensitive steps and scavengers like Cu(OAc)2_2 in purification .
  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like Zenodo or ChemRxiv .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.